3-(Acetylsulfanyl)-1H-indole-2-carboxylic acid
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Overview
Description
1H-Indole-2-carboxylic acid, 3-(acetylthio)- is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole-2-carboxylic acid, 3-(acetylthio)-, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Bartoli Indole Synthesis: This method uses nitroarenes and vinyl Grignard reagents to produce indoles.
Larock Indole Synthesis: This involves the palladium-catalyzed annulation of o-iodoanilines with alkynes.
Industrial Production Methods: Industrial production of indole derivatives often involves optimizing these synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-2-carboxylic acid, 3-(acetylthio)- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Indole-2-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 3-(acetylthio)- has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(acetylthio)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 3-(acetylthio)- can be compared with other indole derivatives:
Properties
CAS No. |
61830-33-9 |
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Molecular Formula |
C11H9NO3S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
3-acetylsulfanyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c1-6(13)16-10-7-4-2-3-5-8(7)12-9(10)11(14)15/h2-5,12H,1H3,(H,14,15) |
InChI Key |
JYDHQIZRCPLMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SC1=C(NC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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